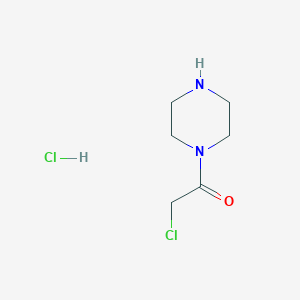

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

Description

Propriétés

IUPAC Name |

2-chloro-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2O.ClH/c7-5-6(10)9-3-1-8-2-4-9;/h8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSGQQGODBSVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374062 | |

| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145222-00-0 | |

| Record name | 2-Chloro-1-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145222-00-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Chloro-1-(piperazin-1-yl)ethanone HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a key chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring consistent product quality, and developing stable formulations. This guide provides a detailed overview of the essential physicochemical characteristics of this compound, along with robust, field-proven methodologies for their determination. As a Senior Application Scientist, the emphasis here is not merely on presenting data, but on elucidating the scientific rationale behind the experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure.

-

Chemical Name: 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride

-

Synonyms: 1-(Chloroacetyl)piperazine HCl

-

CAS Number: 57498-08-5[1]

-

Molecular Formula: C₆H₁₂Cl₂N₂O[1]

-

Molecular Weight: 199.08 g/mol [1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, a critical factor for many synthetic and formulation processes.

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of 2-Chloro-1-(piperazin-1-yl)ethanone HCl. While specific experimental data for this compound is not widely published, this section provides the established methodologies for their determination.

| Property | Expected Characteristic/Value | Standard Methodology |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point (°C) | To be determined | USP <741>, Capillary Method |

| Solubility | To be determined | OECD Guideline 105 (Flask Method) |

| pKa | To be determined | Potentiometric Titration (USP <791>) |

| Stability | To be determined | ICH Q1A (R2) Guidelines |

Structural and Spectroscopic Characterization

While specific spectra for 2-Chloro-1-(piperazin-1-yl)ethanone HCl are not publicly available, this section outlines the expected spectroscopic features based on its chemical structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons and the chloroacetyl group. The protons on the piperazine ring will likely appear as multiplets in the 2.5-4.0 ppm range. The methylene protons of the chloroacetyl group are expected to be a singlet at approximately 4.0-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 165-170 ppm), the chloro-substituted carbon (around 40-45 ppm), and the carbons of the piperazine ring (in the 40-55 ppm range).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl groups and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the free base (m/z = 162.06). A key feature will be the isotopic pattern of the chlorine atom, with peaks at M and M+2 in an approximate 3:1 ratio, which is characteristic of organo-chlorine compounds.[3] Fragmentation patterns would likely involve the loss of the chloroacetyl group.

Experimental Protocols for Physicochemical Characterization

The following protocols are based on internationally recognized standards and provide a robust framework for the in-house determination of the key physicochemical properties of 2-Chloro-1-(piperazin-1-yl)ethanone HCl.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid. This method is compliant with USP <741> guidelines.[4]

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Finely powder the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[5]

-

-

Instrument Setup and Measurement:

-

Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is known, heat rapidly to about 20°C below this temperature.

-

Reduce the heating rate to approximately 1°C per minute.[5]

-

Record the temperature at which the first droplet of liquid is observed (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Data Reporting:

-

The melting point should be reported as a range from the onset to the completion of melting.

-

Aqueous Solubility Determination (Flask Method)

Rationale: Solubility is a critical parameter that influences bioavailability and the design of synthetic and formulation processes. The flask method, as described in OECD Guideline 105, is a reliable technique for determining water solubility.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of 2-Chloro-1-(piperazin-1-yl)ethanone HCl to a known volume of deionized water in a sealed flask.

-

-

Equilibration:

-

Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any solid particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The solubility is expressed in mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

Rationale: The pKa value(s) are essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with other molecules. The piperazine moiety has two nitrogen atoms that can be protonated. This protocol is based on the principles outlined in USP <791>.[6][7]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh and dissolve a known amount of the compound in deionized water.

-

Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

-

Titration:

-

Immerse the calibrated pH electrode in the sample solution.

-

Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For a molecule with two basic nitrogens like this one, two pKa values may be determined.

-

Chemical Stability Assessment

Rationale: Understanding the chemical stability of the compound under various stress conditions is crucial for determining appropriate storage conditions and predicting its shelf-life. The International Council for Harmonisation (ICH) Q1A (R2) guidelines provide a framework for stability testing.

Step-by-Step Protocol:

-

Stress Conditions:

-

Expose the solid compound to a range of stress conditions, including:

-

Heat: Elevated temperatures (e.g., 40°C, 60°C).

-

Humidity: High relative humidity (e.g., 75% RH).

-

Light: Exposure to UV and visible light.

-

-

-

Sample Analysis:

-

At specified time points, withdraw samples and analyze them for purity and the presence of degradation products using a stability-indicating HPLC method.

-

-

Data Evaluation:

-

Monitor for any significant changes in appearance, purity, or the formation of degradation products over time. This data is used to identify potential degradation pathways and establish appropriate storage and handling procedures.

-

Safety and Handling

2-Chloro-1-(piperazin-1-yl)ethanone HCl is classified as an irritant.[1] It may cause an allergic skin reaction and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive framework for the characterization of the physicochemical properties of 2-Chloro-1-(piperazin-1-yl)ethanone HCl. By adhering to the detailed protocols outlined herein, researchers, scientists, and drug development professionals can generate the reliable and accurate data necessary for informed decision-making throughout the drug development lifecycle. The emphasis on established, authoritative methodologies ensures the integrity and reproducibility of the results, which is the cornerstone of sound scientific practice.

References

Sources

- 1. 57498-08-5 Cas No. | 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride | Matrix Scientific [matrixscientific.com]

- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ftp.uspbpep.com [ftp.uspbpep.com]

stability and storage conditions for 2-Chloro-1-(piperazin-1-yl)ethanone HCl

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1-(piperazin-1-yl)ethanone HCl

Introduction

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride (CAS No: 57498-08-5) is a pivotal chemical intermediate, frequently employed as a building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its structure uniquely combines a reactive chloroacetyl group with a piperazine moiety, making it a versatile precursor for introducing the piperazine ring into larger molecules, a common motif in neurotropic, anti-inflammatory, and cardiotonic agents.[3] The integrity and purity of this starting material are paramount, as any degradation can directly impact the yield, purity, and safety profile of the final API. This guide provides a comprehensive analysis of the stability profile of 2-Chloro-1-(piperazin-1-yl)ethanone HCl, offering field-proven insights into its optimal storage, handling, and stability assessment to ensure its fitness for purpose in research and drug development.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for designing appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 57498-08-5 | [1] |

| Molecular Formula | C₆H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 199.08 g/mol | [1] |

| Appearance | Typically a beige or off-white crystalline powder | [4] |

| Hazard Classification | Irritant | [1] |

Core Stability Profile and Degradation Pathways

While generally stable under standard ambient, room temperature conditions, the molecule possesses inherent liabilities that dictate its long-term stability. The primary concerns are its hygroscopic nature and the reactivity of its functional groups.[4]

Key Factors Influencing Stability

-

Moisture (Hydrolysis): The presence of water is the most significant threat to the stability of 2-Chloro-1-(piperazin-1-yl)ethanone HCl. The molecule has two primary sites susceptible to hydrolysis: the electrophilic carbon of the chloroacetyl group and the amide linkage. Under neutral or, more rapidly, under basic conditions, the chloride can be displaced by a hydroxyl group. The amide bond is also susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the cleavage of the chloroacetyl group from the piperazine ring.

-

Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, a common degradation pathway for piperazine-containing compounds.[5][6] Exposure to strong oxidizing agents or atmospheric oxygen over extended periods, potentially accelerated by light or heat, can lead to the formation of N-oxides or other oxidative degradation products.[7][8]

-

pH: The stability of the compound in solution is highly pH-dependent. In basic conditions, degradation via hydrolysis and other base-catalyzed reactions is accelerated.[7] Acidic conditions can also promote hydrolysis of the amide bond, though the protonated piperazine ring may offer some stability against oxidation.

-

Light (Photodegradation): As with many organic molecules, exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions. Photolytic studies are crucial to determine if light-proof packaging is required.[8][9]

-

Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis, oxidation, and potential thermal decomposition.[5]

Plausible Degradation Pathways

Understanding the potential chemical transformations is critical for developing stability-indicating analytical methods. The two most probable non-photolytic, non-thermal degradation pathways are hydrolysis and oxidation.

Caption: Plausible hydrolytic degradation pathways for the compound.

Recommended Storage and Handling Protocols

Based on the compound's stability profile, a multi-faceted approach to storage and handling is required to preserve its integrity.

Storage Conditions

To mitigate degradation risks, the following storage conditions are recommended. These are synthesized from best practices for hygroscopic and reactive chemical intermediates.[7][8][10][11]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces the rate of all potential degradation reactions.[11] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[8] |

| Light | Store in amber or opaque containers. | Protects the compound from potential photodegradation.[8] |

| Container | Tightly sealed, non-reactive containers (e.g., glass). | Prevents ingress of moisture and air. The container must be compatible with the hydrochloride salt.[7][12] |

| Incompatibilities | Store away from strong bases, strong oxidizing agents, acids, and metals. | Prevents chemical reactions that would degrade the compound.[7][8] |

Safe Handling Procedures

Given its classification as an irritant and its corrosive potential in the presence of moisture, appropriate personal protective equipment (PPE) and handling procedures are mandatory.[4][7][13]

-

Engineering Controls: Always handle the compound within a chemical fume hood to avoid inhalation of the powder.[7] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

-

-

General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[7]

Experimental Design for Stability Assessment

A robust stability testing program is essential to define the shelf-life and re-test period. This program should include forced degradation studies to identify likely degradation products and the development of a stability-indicating analytical method.

Forced Degradation Study Workflow

Forced degradation studies, as mandated by ICH guidelines, are performed under conditions more severe than accelerated stability testing to elucidate degradation pathways.[9][14]

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol for Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of 2-Chloro-1-(piperazin-1-yl)ethanone HCl in a suitable solvent mixture, such as acetonitrile/water, at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24, 48 hours). Withdraw samples at time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.[15]

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH at room temperature. Monitor the reaction closely, taking samples at frequent intervals (e.g., 0.5, 1, 2, 4 hours), as base-catalyzed degradation is often rapid. Neutralize samples with 0.1 M HCl and dilute for analysis.[15]

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for a specified period (e.g., 24 hours). Dilute the sample for analysis.[5]

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.[5] Periodically withdraw samples, dissolve in the mobile phase, and analyze.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be kept in the dark under the same temperature conditions.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that secondary degradation is minimized.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[16][17]

-

Column: A reversed-phase C18 column is typically a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the polar degradation products from the less polar parent compound.[5][18]

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., around 210-230 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The key is demonstrating specificity by showing that all degradation peaks from the forced degradation study are baseline resolved from the parent peak.

Conclusion

2-Chloro-1-(piperazin-1-yl)ethanone HCl is a chemically stable compound when stored under appropriate conditions. However, its hygroscopic nature and the reactivity of its chloroacetyl and piperazine functionalities make it susceptible to degradation by hydrolysis and oxidation.[4][6][7] Strict adherence to recommended storage conditions—specifically, protection from moisture, air, light, and high temperatures—is critical to maintaining its purity and ensuring its suitability for use in sensitive synthetic applications.[8][11] A robust stability testing program, underpinned by well-designed forced degradation studies and a validated stability-indicating HPLC method, is essential for establishing a reliable shelf-life and guaranteeing the quality of this important chemical intermediate.

References

- Vertex AI Search. (2025). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). Piperazine.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ChemScene. (n.d.). 2-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- National Institutes of Health. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.

- PubMed Central. (n.d.). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone.

- CymitQuimica. (2024). Safety Data Sheet.

- National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.

- ResearchGate. (2015). (PDF) Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .

- Matrix Scientific. (n.d.). 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride.

- MDPI. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS.

- OPUS at UTS. (2013). Analytical Methods.

- ResearchGate. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions.

- PubChem. (n.d.). 1-(Piperazin-1-yl)ethanone hydrochloride.

- Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid.

- MedCrave online. (2016). Forced degradation studies.

- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.

- PMC - NIH. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods.

- CONICET. (n.d.). Trends in Analytical chemistry.

- SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.

Sources

- 1. 57498-08-5 Cas No. | 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride | Matrix Scientific [matrixscientific.com]

- 2. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]

- 3. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemscene.com [chemscene.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. biomedres.us [biomedres.us]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. mdpi.com [mdpi.com]

The Chloroacetyl Group on Piperazine: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile linker.[1][2] When functionalized with a chloroacetyl group, the resulting N-chloroacetylpiperazine becomes a potent electrophilic building block, enabling a wide array of synthetic transformations crucial for drug discovery and development.[3][4] This guide provides an in-depth exploration of the reactivity of the chloroacetyl group on the piperazine core, offering insights into its reaction mechanisms, influencing factors, and practical applications. By understanding the nuances of this reactive handle, researchers can better harness its potential in the rational design and synthesis of novel therapeutic agents.

Core Reactivity: The SN2 Nucleophilic Substitution Mechanism

The primary mode of reactivity for the chloroacetyl group on a piperazine ring is the bimolecular nucleophilic substitution (SN2) reaction.[5][6] In this concerted mechanism, a nucleophile attacks the electrophilic α-carbon, concurrently displacing the chloride leaving group. This process is governed by a set of well-defined electronic and steric principles that dictate the reaction's feasibility and rate.

The electrophilicity of the α-carbon is significantly enhanced by the inductive effect of both the adjacent chlorine atom and the carbonyl group. The carbonyl group, in particular, plays a crucial role in stabilizing the transition state of the SN2 reaction.[7]

Figure 1: General SN2 mechanism on a chloroacetyl piperazine derivative.

Factors Influencing Reactivity

The rate and outcome of the nucleophilic substitution on chloroacetyl piperazine are influenced by several key factors:

Nature of the Nucleophile

The strength of the nucleophile is a primary determinant of the reaction rate. Stronger nucleophiles lead to faster reactions. The relative reactivity of common nucleophiles generally follows the trend:

Thiols > Amines > Alcohols/Phenols

-

Thiols (R-SH): Thiolates, generated in the presence of a base, are excellent nucleophiles and react rapidly with chloroacetyl piperazines.[8]

-

Amines (R-NH₂): Primary and secondary amines are also effective nucleophiles. Steric hindrance on the amine can significantly reduce the reaction rate.

-

Alcohols/Phenols (R-OH): Alcohols and phenols are weaker nucleophiles and typically require stronger reaction conditions, such as higher temperatures and the use of a strong base to generate the more nucleophilic alkoxide or phenoxide.

Steric and Electronic Effects of Piperazine Substituents

Substituents on the piperazine ring can modulate the reactivity of the chloroacetyl group through both steric and electronic effects.

-

Electronic Effects: Electron-withdrawing groups on the piperazine ring can decrease the nucleophilicity of the piperazine nitrogens, which is relevant during the synthesis of the chloroacetyl piperazine itself. Conversely, they can have a minor activating effect on the chloroacetyl group's electrophilicity. Electron-donating groups have the opposite effect.[9]

-

Steric Effects: Bulky substituents on the piperazine ring can hinder the approach of the nucleophile to the α-carbon, thereby slowing down the SN2 reaction.[10]

Solvent

The choice of solvent is critical for SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and acetone are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.[3]

Leaving Group

While this guide focuses on the chloroacetyl group, the principles can be extended to other α-haloacetyl groups. The reactivity order for the leaving group in SN2 reactions is I > Br > Cl > F. The Finkelstein reaction, which involves the exchange of one halogen for another, can be employed to convert a less reactive chloroacetyl group to a more reactive iodoacetyl group, often using sodium or potassium iodide in acetone.[3][11][12][13]

Mono- vs. Bis-Chloroacetylpiperazine: A Comparative Overview

Piperazine offers the possibility of mono- or bis-acylation, leading to 1-(chloroacetyl)piperazine and 1,4-bis(chloroacetyl)piperazine, respectively. The choice between these two reagents depends on the desired final product.

| Feature | 1-(Chloroacetyl)piperazine | 1,4-Bis(chloroacetyl)piperazine |

| Structure | One reactive chloroacetyl group, one free secondary amine | Two reactive chloroacetyl groups |

| Primary Use | Introduction of a single substituted acetylpiperazine moiety | Synthesis of symmetrical bis-substituted piperazine derivatives |

| Key Consideration | The free secondary amine can compete as a nucleophile, leading to potential side reactions such as dimerization or polymerization. Protection of the second nitrogen may be necessary for certain applications.[14] | Both chloroacetyl groups are reactive, allowing for the synthesis of symmetrical molecules or polymers.[3] |

Common Side Reactions and Mitigation Strategies

While the SN2 reaction is the predominant pathway, several side reactions can occur, impacting the yield and purity of the desired product.

-

Di-alkylation: When using mono-chloroacetylated piperazine, the unreacted secondary amine can act as a nucleophile, leading to the formation of a dimer. This can be minimized by using a large excess of the external nucleophile or by protecting the secondary amine.[14]

-

Elimination (E2): Under strongly basic conditions, an E2 elimination reaction can compete with substitution, leading to the formation of an α,β-unsaturated amide. The use of non-hindered bases and careful temperature control can minimize this side reaction.[15][16][17]

-

Over-acylation: During the synthesis of chloroacetyl piperazines, controlling the stoichiometry of chloroacetyl chloride is crucial to avoid the formation of the bis-acylated product when the mono-acylated product is desired.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and subsequent reaction of chloroacetylated piperazines. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Synthesis of 1,4-Bis(chloroacetyl)piperazine

This protocol describes a typical procedure for the bis-acylation of piperazine.[4]

Materials:

-

Piperazine

-

Chloroacetyl chloride

-

Chloroform (or other suitable solvent)

-

Triethylamine (or other suitable base)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Dissolve piperazine (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Slowly add a solution of chloroacetyl chloride (2.1 equivalents) in chloroform to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Figure 2: Workflow for the synthesis of 1,4-bis(chloroacetyl)piperazine.

Protocol 2: Nucleophilic Substitution with an Amine

This protocol outlines a general procedure for the reaction of a chloroacetyl piperazine with a primary or secondary amine.

Materials:

-

1-(Chloroacetyl)piperazine or 1,4-bis(chloroacetyl)piperazine

-

Amine nucleophile

-

Potassium carbonate (or other suitable base)

-

Acetonitrile (or other suitable solvent)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a solution of the chloroacetyl piperazine (1 equivalent) in acetonitrile, add the amine nucleophile (1.1 equivalents for mono-substitution, 2.2 equivalents for bis-substitution).

-

Add potassium carbonate (1.5 equivalents per chloroacetyl group) to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Nucleophilic Substitution with a Thiol

This protocol details a general procedure for the reaction with a thiol.

Materials:

-

1-(Chloroacetyl)piperazine or 1,4-bis(chloroacetyl)piperazine

-

Thiol nucleophile

-

Sodium ethoxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add the thiol nucleophile (1.1 equivalents for mono-substitution, 2.2 equivalents for bis-substitution) to the sodium ethoxide solution and stir for 15 minutes at room temperature.

-

Add the chloroacetyl piperazine (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Figure 3: Decision tree for selecting a reaction protocol based on the nucleophile.

Conclusion

The chloroacetyl group on piperazine is a highly valuable and reactive functional group in the toolkit of medicinal chemists and drug development professionals. Its predictable reactivity via the SN2 mechanism allows for the straightforward introduction of a wide variety of substituents, enabling the rapid generation of compound libraries for structure-activity relationship studies. A thorough understanding of the factors that influence its reactivity, as well as potential side reactions, is essential for the successful design and execution of synthetic routes. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize chloroacetyl piperazines as key building blocks in the quest for new and improved therapeutics.

References

- G. G. C. M. de Paula, et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Journal of Advanced Research, 46, 1-12.

- A. A. Gobouri, et al. (2022). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 12(45), 29479-29496.

- M. Artico, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123.

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

- D. A. Nicewicz, et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(5), 3114-3123.

- E. Abdel-Latif, M. M. Fahad, & M. A. Ismail. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- M. Krömer, et al. (2018). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.

- S. Kobayashi, et al. (2019). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society, 141(4), 1745-1755.

- P. S. J. Kaib, et al. (2016). The Fascinating Chemistry of α‐Haloamides. Chemistry – An Asian Journal, 11(22), 3146-3161.

-

Dalton Transactions. (2018). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

- A. G. M. T. H. El-Sayed, et al. (2015). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-954.

- E. Barde, et al. (2019). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Synthesis, 51(01), 178-184.

- A. A. Aly, A. M. N. Gomaa, & M. S. K. Youssef. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.

-

ResearchGate. (2018). 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- C. A. M. Afonso, et al. (2020). a-Anilinoketones, Esters and Amides: A Chemical Study. Molecules, 25(18), 4247.

-

Michigan State University. (n.d.). Carbonyl Reactivity. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

ScienceOpen. (2025, January 21). Spectromicroscopy for Chemical and Electronic structure analysis of Transition Metal Chalcogenides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

- C. Durand & M. Szostak. (2021).

- Google Patents. (2020, May 1). CN108129404B - Synthesis method of chiral piperazinone derivative.

- A. Toro, et al. (2020). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Molecules, 25(19), 4501.

-

University of Oxford. (n.d.). Transition State Spectroscopy. Retrieved from [Link]

- A. Olszewska, et al. (2018). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.

-

ResearchGate. (2025, August 7). Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring. Retrieved from [Link]

-

R. Neuman. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

- C. Durand & M. Szostak. (2021).

-

PubChem. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. Retrieved from [Link]

- A. G. Császár, et al. (2023). Alternating Stereospecificity upon Central-Atom Change: Dynamics of the F− +PH2Cl SN2 Reaction Compared to its N- and C-Centered Analogues. The Journal of Physical Chemistry Letters, 14(38), 8616-8622.

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

- M. M. C. A. Leitao, et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

- R. R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-196.

-

ResearchGate. (2025, August 6). Theoretical studies of SN2 transition states. Substituent effects. Retrieved from [Link]

- B. M. Trost, et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3114-3123.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]

- 3. 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 | Benchchem [benchchem.com]

- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 13. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

A Technical Guide to 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride (CAS: 57498-08-5): Sourcing, Specification, and Application for Drug Development Professionals

Abstract: 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a pivotal, yet specialized, chemical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, featuring a reactive chloroacetyl group and a versatile piperazine ring, makes it a valuable building block in medicinal chemistry. This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on its commercial availability, supplier landscape, critical quality control parameters, and essential safety protocols. The objective is to equip scientists with the necessary technical knowledge to confidently source, validate, and utilize this reagent in their research and development endeavors.

Chemical Identity and Physicochemical Properties

Precise identification is paramount in chemical sourcing to prevent costly errors. The target compound is often confused with its many derivatives, which differ by substitutions on the second nitrogen of the piperazine ring. Therefore, referencing the CAS number is a critical first step in the procurement process.

| Property | Value | Source |

| Chemical Name | 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride | N/A |

| CAS Number | 57498-08-5 | |

| Molecular Formula | C₆H₁₂Cl₂N₂O | |

| Molecular Weight | 199.08 g/mol | |

| MDL Number | MFCD06411634 |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; a [label="Cl", pos="0,1!"]; b [label="O", pos="2.2,1.7!"]; c [label="N", pos="3.5,0!"]; d [label="N", pos="5.5,0!"]; e [label="H", pos="6,0.5!"]; f [label="HCl", color="#5F6368", pos="6,-1.5!"]; g [label="C", pos="1,0.5!"]; h [label="C", pos="2,0.5!"]; i [label="C", pos="4,0.8!"]; j [label="C", pos="4,-0.8!"]; k [label="C", pos="5,0.8!"]; l [label="C", pos="5,-0.8!"];

g -- a [len=1]; g -- h [len=1]; h -- b [style=dashed, len=0.7]; h -- c [len=1]; c -- i [len=1]; c -- j [len=1]; i -- k [len=1]; j -- l [len=1]; k -- d [len=1]; l -- d [len=1]; d -- e [len=0.7]; }

Caption: Chemical structure of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride.

Strategic Importance in Pharmaceutical Synthesis

The utility of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride stems from its role as a versatile synthetic intermediate. The chloroacetyl moiety is a potent electrophile, readily undergoing nucleophilic substitution with a variety of functional groups. Concurrently, the secondary amine of the piperazine ring provides a nucleophilic site for further modification, such as alkylation, acylation, or arylation.

This dual reactivity allows for the systematic construction of complex molecules. Derivatives of this compound are integral to the synthesis of agents targeting a range of therapeutic areas, including anti-inflammatory and neurotropic agents.[1] The piperazine scaffold itself is a well-established pharmacophore known to improve the physicochemical properties and pharmacokinetic profiles of drug candidates.

Caption: Recommended workflow for sourcing and qualifying chemical intermediates.

Commercial Availability and Supplier Landscape

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is not a bulk commodity chemical but a specialty reagent primarily available through suppliers catering to the research and development sector. Its commercial availability is characterized by small-scale quantities (gram to multi-gram) and often involves synthesis on demand, which can impact lead times.

Key Sourcing Considerations:

-

Lead Time: Always inquire about stock status. Non-stock items may have lead times of several weeks.

-

Purity: For drug discovery applications, a purity of >97% is often required. Scrutinize the specifications provided by the supplier.

-

Documentation: A Certificate of Analysis (CoA) is mandatory. A Safety Data Sheet (SDS) must also be requested and reviewed before handling.

Known Suppliers and Indicative Pricing:

| Supplier | CAS Number | Available Quantities | Indicative Price (USD) | Notes |

| Matrix Scientific | 57498-08-5 | 5.00 g | $1,797.00 | Price listed for R&D quantities. Inquire for stock. |

| 10.00 g | $2,880.00 |

Note: Prices are subject to change and were accessed in early 2026. This table is for illustrative purposes to indicate the compound's high value as a specialty reagent.

While numerous suppliers offer derivatives of this compound,[2][3][4] Matrix Scientific is a confirmed vendor for the specific hydrochloride salt (CAS 57498-08-5) as of this writing. Researchers should exercise diligence and confirm the exact CAS number when sourcing from other general chemical directories.

Quality Control and Analytical Validation for R&D

Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous drug development programs. Independent analytical verification is a self-validating step that ensures the identity and purity of the starting material, preventing the introduction of confounding variables into subsequent experiments.

Typical Specifications:

-

Appearance: White to off-white or beige crystalline powder.[5]

-

Purity (by HPLC/NMR): ≥97%

-

Identity: Conforms to the structure by ¹H NMR and/or Mass Spectrometry.

Experimental Protocol 4.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a received batch of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride.

Methodology:

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (as the molecule lacks a strong chromophore, detection at low UV is necessary).

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B (re-equilibration)

-

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

-

Vortex to dissolve. If necessary, use sonication.

-

-

Analysis:

-

Inject a blank (diluent) to establish a baseline.

-

Inject the sample solution.

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Causality: A gradient method is chosen to ensure that both polar (e.g., unreacted piperazine) and non-polar (e.g., greasy organic) impurities are eluted and detected. The use of TFA helps to sharpen peaks by ion-pairing with the basic nitrogen atoms.

Synthesis and Potential Impurity Profile

Understanding the synthetic route is crucial for anticipating potential impurities. The most common method for synthesizing this compound is the N-acylation of piperazine with chloroacetyl chloride.[1]

Generalized Synthesis Scheme:

-

Piperazine (or its hydrochloride salt) is dissolved in a suitable solvent (e.g., dichloromethane).[1]

-

The solution is cooled (e.g., to 0°C) to manage the exothermic reaction.[1]

-

Chloroacetyl chloride is added dropwise. A base may be required to scavenge the HCl byproduct if starting from free piperazine.

-

The reaction is stirred until completion, often monitored by TLC or LC-MS.[1]

-

An aqueous workup is performed to remove water-soluble components, followed by drying and evaporation of the organic solvent to yield the product.[1]

Potential Process-Related Impurities:

-

Starting Materials: Unreacted piperazine or chloroacetyl chloride.

-

Over-reaction Byproduct: 1,4-Bis(chloroacetyl)piperazine, where both nitrogen atoms have been acylated. This is a common impurity if reaction conditions are not carefully controlled.

-

Solvent Residues: Residual dichloromethane or other synthesis solvents.

Safety, Handling, and Storage Protocols

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride and related compounds are classified as hazardous. The supplier's SDS is the primary source of safety information and must be consulted.

Hazard Identification (based on related compounds):

-

Hazard Class: Irritant.[6]

-

Acute Effects: Causes skin, eye, and respiratory tract irritation.[5] May be harmful or toxic if swallowed, potentially causing burns to the digestive tract.[7] Inhalation can cause irritation and potentially delayed pulmonary edema.[5]

-

Chronic Effects: May be delayed.[5] Some related chloro-acetyl compounds are suspected of causing genetic defects or damaging fertility.[8]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation.[7] Ensure an eyewash station and safety shower are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8]

-

Handling: Do not breathe dust. Avoid contact with eyes, skin, and clothing. Do not ingest.[7]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

Store in an area designated for corrosive or irritant materials.

-

Incompatible Materials: Strong oxidizing agents and strong bases.[7]

Conclusion

2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride is a high-value intermediate for pharmaceutical R&D. Its procurement requires careful attention to supplier verification, CAS number confirmation, and lead times. For its successful application in synthesis, researchers must implement a robust quality control process to verify identity and purity, as uncharacterized impurities can compromise experimental outcomes. Adherence to strict safety and handling protocols is non-negotiable due to the compound's hazardous properties. By integrating these technical and safety considerations, scientists can effectively leverage this versatile building block in the development of novel therapeutics.

References

-

Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% . Cole-Parmer. [Link]

-

2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone . National Institutes of Health (NIH). [Link]

- Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

- Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

2-Chloro-1-piperidine-1-yl-ethanone . PubChem. [Link]

-

2-Chloro-1-(4-isopropylpiperazin-1-yl)ethanone . PubChem. [Link]

Sources

- 1. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 546116-23-8|2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 57498-08-5 Cas No. | 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride | Matrix Scientific [matrixscientific.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

Mastering the N-acylation of Piperazine with Chloroacetyl Chloride: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the piperazine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores the importance of mastering its functionalization. The N-acylation of piperazine with chloroacetyl chloride is a fundamental yet nuanced reaction, offering a gateway to a diverse range of molecular architectures. This guide provides an in-depth exploration of this critical transformation, moving beyond a simple recitation of steps to explain the underlying principles that govern success. Herein, we delve into the strategic control of mono- versus bis-acylation, detailed experimental protocols, and the critical safety considerations inherent to the reagents involved.

The Chemical Rationale: Navigating the Nucleophilic Landscape of Piperazine

The N-acylation of piperazine with chloroacetyl chloride proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the expulsion of a chloride ion and the formation of a stable amide bond. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion.

The symmetrical nature of piperazine presents a key challenge and a synthetic opportunity: the potential for both mono- and di-acylation. The initial acylation produces 1-(chloroacetyl)piperazine. This intermediate still possesses a nucleophilic secondary amine, which can react with a second molecule of chloroacetyl chloride to yield the bis-acylated product, 1,4-bis(chloroacetyl)piperazine.

Controlling the degree of acylation is paramount and is primarily dictated by the stoichiometry of the reactants and the reaction conditions.

Visualizing the Reaction Pathway

Caption: Reaction scheme for the N-acylation of piperazine.

Safety First: Handling Reactive Reagents

A thorough understanding and implementation of safety protocols are non-negotiable when working with the following reagents:

| Reagent | Key Hazards | Recommended Handling Precautions |

| Piperazine | Corrosive, causes severe skin burns and eye damage. May cause an allergic skin reaction and respiratory irritation. Suspected of damaging fertility.[1] | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust. |

| Chloroacetyl Chloride | Highly corrosive and toxic. Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled. Reacts violently with water.[2][3][4] | Work exclusively in a certified chemical fume hood. Use a syringe or cannula for transfers. Have a quenching solution (e.g., sodium bicarbonate) readily available. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a face shield in addition to safety goggles, and a chemical-resistant apron. |

| Triethylamine | Flammable liquid and vapor. Harmful if swallowed. Toxic in contact with skin or if inhaled. Causes severe skin burns and eye damage.[5][6] | Handle in a fume hood away from ignition sources. Wear appropriate PPE, including gloves, goggles, and a lab coat. |

| Potassium Carbonate | Causes skin and serious eye irritation. May cause respiratory irritation. | Avoid generating dust. Handle with gloves and safety glasses. |

| Chloroform | Harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. | Use in a well-ventilated fume hood. Wear appropriate PPE. |

Always consult the latest Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Protocol I: Synthesis of 1,4-Bis(chloroacetyl)piperazine (Bis-acylation)

This protocol is optimized for the exhaustive acylation of piperazine to yield the di-substituted product. The key to success is the use of at least two equivalents of chloroacetyl chloride.

Materials and Equipment:

-

Piperazine

-

Chloroacetyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Ethanol for recrystallization

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in chloroform or DCM.

-

Base Addition: Add anhydrous potassium carbonate (2.2 equivalents) or triethylamine (2.2 equivalents) to the solution.

-

Cooling: Cool the stirring suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Add chloroacetyl chloride (2.1 equivalents) dropwise to the cold suspension via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up:

-

If using potassium carbonate, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of chloroform or DCM.

-

If using triethylamine, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,4-bis(chloroacetyl)piperazine as a white crystalline solid.

| Parameter | Recommended Condition | Rationale |

| Piperazine:Chloroacetyl Chloride Ratio | 1 : ≥2 | Ensures complete di-acylation. |

| Temperature | 0 °C to Room Temperature | Controls the exothermicity of the reaction and minimizes side products. |

| Solvent | Chloroform, Dichloromethane | Good solubility for reactants and inert under reaction conditions. |

| Base | K₂CO₃ (heterogeneous) or TEA (homogeneous) | Neutralizes the HCl byproduct, driving the reaction forward. |

| Purification | Recrystallization from Ethanol | Effectively removes unreacted starting materials and mono-acylated byproduct. |

Visualizing the Bis-acylation Workflow

Caption: A streamlined workflow for the synthesis of 1,4-bis(chloroacetyl)piperazine.

Protocol II: Strategies for Selective Synthesis of 1-(Chloroacetyl)piperazine (Mono-acylation)

Achieving selective mono-acylation of a symmetric diamine like piperazine is a well-known synthetic challenge due to the comparable reactivity of the second amino group. Direct mono-acylation often results in a mixture of starting material, mono-acylated, and di-acylated products, necessitating careful purification. Several strategies can be employed to favor the formation of the mono-acylated product.

Strategy A: Using a Large Excess of Piperazine

By using a large stoichiometric excess of piperazine (e.g., 5-10 equivalents), the statistical probability of a chloroacetyl chloride molecule reacting with an unreacted piperazine molecule is significantly higher than it reacting with the already formed mono-acylated product.

Step-by-Step Procedure (Excess Diamine):

-

Reaction Setup: Dissolve a large excess of piperazine (5-10 equivalents) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Slow Addition: Add chloroacetyl chloride (1.0 equivalent) dropwise to the cold solution over an extended period (e.g., 1-2 hours).

-

Reaction: Allow the reaction to stir at 0 °C for an additional 1-2 hours after the addition is complete.

-

Work-up: The primary challenge of this method is the removal of the excess piperazine.

-

One approach is to acidify the reaction mixture with HCl to precipitate the unreacted piperazine as its dihydrochloride salt, which has low solubility in many organic solvents.

-

Alternatively, the crude mixture can be subjected to column chromatography for separation.

-

-

Purification: The isolated crude product can be further purified by recrystallization, for example from a mixture of isopropyl alcohol and ethyl acetate.

Strategy B: In Situ Mono-protonation

This strategy relies on the difference in basicity between piperazine and its mono-acylated derivative. By using one equivalent of a strong acid, piperazine can be converted to its mono-hydrochloride salt. The unprotonated nitrogen remains nucleophilic and can react with chloroacetyl chloride. The resulting mono-acylated product is less basic and less likely to be protonated, thus deactivating the second nitrogen towards further acylation to some extent.

Strategy C: Use of Protecting Groups

A more controlled but multi-step approach involves the use of a protecting group to block one of the nitrogen atoms of piperazine. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose.

-

Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to synthesize 1-Boc-piperazine.

-

Acylation: Acylate the free secondary amine of 1-Boc-piperazine with chloroacetyl chloride under standard conditions (as described in Protocol I, but with 1.0 equivalent of the acylating agent).

-

Deprotection: Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to yield the desired 1-(chloroacetyl)piperazine, typically as its salt.

Characterization of Products

Successful synthesis should be confirmed by standard analytical techniques:

-

¹H NMR: Will show characteristic shifts for the piperazine ring protons and the chloroacetyl methylene protons.

-

¹³C NMR: Will confirm the presence of the carbonyl and methylene carbons.

-

Mass Spectrometry: Will provide the molecular weight of the product.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650 cm⁻¹ is indicative of the amide carbonyl group.

Troubleshooting and Field-Proven Insights

-

Low Yield of Bis-acylated Product: This is often due to insufficient chloroacetyl chloride or incomplete reaction. Ensure accurate stoichiometry and allow for adequate reaction time.

-

Mixture of Mono- and Bis-acylated Products: In the synthesis of the bis-acylated product, this indicates incomplete reaction. For mono-acylation, this is a common outcome, and purification by column chromatography may be necessary.

-

Product Oiling Out During Recrystallization: The product may be impure, or the chosen solvent system is not ideal. Try a different solvent or a solvent mixture. For 1,4-bis(chloroacetyl)piperazine, an ethanol/water mixture can also be effective.

-

Reaction Exotherm: The reaction of chloroacetyl chloride with amines is highly exothermic. Slow, dropwise addition at low temperatures is crucial to prevent the formation of side products and ensure safety.

Conclusion

The N-acylation of piperazine with chloroacetyl chloride is a versatile and powerful tool in the arsenal of the medicinal chemist. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can selectively synthesize both mono- and bis-acylated products. Adherence to stringent safety protocols is essential for the successful and safe execution of these valuable synthetic transformations. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and effectively utilize this important reaction in their drug discovery and development endeavors.

References

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved January 24, 2026, from [Link]

-

Safety Data Sheet: Potassium carbonate. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

-

Safety Data Sheet Potassium Carbonate. (2020). Redox. Retrieved January 24, 2026, from [Link]

Sources

- 1. Iminodiacetonitril – Wikipedia [de.wikipedia.org]

- 2. Repeatable Perming via Thiol–Michael Click Reaction: Using Amide Derived from Maleic Acid and Cystine | MDPI [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. Sci-Hub. CsOH-promoted chemoselective mono-N-alkylation of diamines and polyamines / Tetrahedron Letters, 2000 [sci-hub.st]

- 5. researchgate.net [researchgate.net]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffolding Intermediate: 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride in Modern Drug Discovery

Introduction: A Building Block of Therapeutic Potential

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the myriad of available chemical entities, 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride has emerged as a particularly valuable and versatile building block. Its intrinsic structural features—a reactive chloroacetyl group coupled with a piperazine ring—provide a powerful handle for introducing the piperazine moiety into a wide array of molecular scaffolds. The piperazine ring itself is a privileged structure in medicinal chemistry, known to enhance physicochemical properties such as solubility and to serve as a key pharmacophore in numerous clinically successful drugs.[1][2] This application note provides an in-depth exploration of the utility of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride, complete with detailed protocols for its application in the synthesis of diverse therapeutic candidates.

The incorporation of a piperazine moiety can significantly improve the pharmacological profile of a drug candidate, contributing to enhanced biological activity.[1] This heterocycle is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.[3][4] The chloroacetyl group of the title compound offers a convenient and efficient means of chemical ligation to various nucleophiles, making it an ideal synthon for constructing complex molecules.

Core Applications in Drug Discovery

The utility of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride and its analogues spans multiple therapeutic areas, primarily serving as a key intermediate in the synthesis of compounds with diverse biological activities.

Central Nervous System (CNS) Agents

The piperazine scaffold is a cornerstone in the development of drugs targeting the CNS.[3] Its ability to interact with various receptors and transporters in the brain has led to its incorporation in numerous antipsychotic and antidepressant medications.[5][6]

-

Antipsychotics: A notable application is in the synthesis of atypical antipsychotics. For instance, analogues of aripiprazole, a widely prescribed medication for schizophrenia and bipolar disorder, can be synthesized using piperazine-containing intermediates.[7][8] The piperazine moiety is crucial for the drug's interaction with dopamine and serotonin receptors.

-

Antidepressants: Novel antidepressant candidates are continually being developed using piperazine derivatives.[9][10] These compounds often target serotonin (5-HT) and dopamine (D2) receptors, with the piperazine ring playing a central role in receptor binding.

Anti-inflammatory and CCR1 Antagonists

Chronic inflammation is a hallmark of numerous diseases, and chemokine receptors such as CCR1 are attractive targets for therapeutic intervention. Piperazine derivatives synthesized from 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride have shown promise as anti-inflammatory agents and CCR1 antagonists.[11]

Anticancer Therapeutics

The piperazine ring is also a key structural feature in a number of anticancer agents.[3][4] Its presence can contribute to the molecule's ability to interact with specific targets in cancer cells, such as kinases. For example, Avapritinib, a kinase inhibitor used to treat gastrointestinal stromal tumors, features a piperazine moiety.[2] While not directly synthesized from the title compound, this illustrates the importance of the piperazine scaffold in oncology drug discovery.

Antiviral Agents

The development of new antiviral drugs is a critical area of research. The thiazolidinone moiety, which can be conjugated with piperazine derivatives, has shown significant anti-HIV activity.[12] The versatility of 2-Chloro-1-(piperazin-1-yl)ethanone hydrochloride makes it a valuable tool for creating libraries of piperazine-containing compounds for antiviral screening.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and application of 2-Chloro-1-(piperazin-1-yl)ethanone and its derivatives. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

Protocol 1: General Synthesis of N-substituted Piperazine Derivatives

This protocol outlines a general procedure for the reaction of a substituted piperazine with chloroacetyl chloride to yield a 2-chloro-1-(piperazin-1-yl)ethanone derivative. This is a foundational step for many subsequent synthetic routes.

Materials:

-

Substituted piperazine (e.g., 1-(2-fluorobenzyl)piperazine)

-

Chloroacetyl chloride

-

Dichloromethane (CH2Cl2), anhydrous

-

10% Sodium bicarbonate (NaHCO3) solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)

Procedure:

-

Dissolve the substituted piperazine (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous CH2Cl2 to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes.

-

Monitor the reaction progress by TLC until the starting piperazine is consumed.[11]

-

Quench the reaction by pouring the mixture into cold water.

-

Transfer the mixture to a separatory funnel and neutralize by adding 10% NaHCO3 solution until the aqueous layer is alkaline.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[11]

-

Purify the product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

The reaction is performed at 0 °C initially to control the exothermic reaction between the amine and the acyl chloride.

-